4-(2-Furanyl)-3-buten-2-one

Description

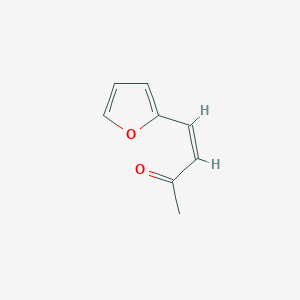

4-(2-Furanyl)-3-buten-2-one, also known as furfural acetone (CAS 623-15-4), is an α,β-unsaturated ketone with the molecular formula C₈H₈O₂ . It is a flavoring agent noted for its spicy-woody, cinnamon-like, and balsamic aroma, commonly found in coffee, alcoholic beverages, and roasted products . Structurally, it consists of a furan ring conjugated to a ketone via a vinyl group, contributing to its reactivity in organic synthesis and catalytic hydrogenation processes .

Properties

IUPAC Name |

(Z)-4-(furan-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKGJMYPQZODMI-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C\C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328344 | |

| Record name | (Z)-4-(furan-2-yl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

123.00 °C. @ 20.00 mm Hg | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108811-61-6, 623-15-4 | |

| Record name | (Z)-4-(furan-2-yl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Furyl)-3-buten-2-one, predominantly cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 °C | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Aldol Addition : Deprotonation of acetone by a base (e.g., NaOH) generates an enolate ion, which attacks the carbonyl carbon of furfural to form a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water from the intermediate yields the conjugated enone, this compound.

The overall stoichiometry is:

Optimization of Reaction Parameters

An orthogonal experimental design by Chen Hongyan (2008) identified critical factors affecting yield and product quality:

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Molar Ratio (Acetone:Furfural) | 1:1 – 3:1 | 1:1 | Maximizes furfural utilization |

| Reaction Temperature | 30°C – 50°C | 40°C | Balances reaction rate and side reactions |

| NaOH Concentration | 0.05 – 0.15 mol/L | 0.10 mol/L | Sufficient enolate formation without over-dehydration |

| Reaction Time | 2 – 6 hours | 4 hours | Ensures complete dehydration |

Under optimized conditions, the yield reached 81.3% with a product purity of 98% . Excess acetone or elevated temperatures (>50°C) favored side reactions, including furfural self-condensation and Cannizzaro disproportionation.

Heterogeneous Catalysis in Flow Reactors

Recent advancements emphasize solid-base catalysts for sustainable and scalable production. Huang et al. (2023) evaluated CaO/MgAl₂O₄ catalysts prepared via atomic layer deposition (ALD) in a continuous flow reactor.

Catalyst Performance and Stability

| Catalyst | Surface Area (m²/g) | Reaction Rate (mmol/g·h) | Selectivity to this compound |

|---|---|---|---|

| CaO/MgAl₂O₄ (ALD) | 85 | 12.7 | 89% |

| MgO/MgAl₂O₄ | 78 | 9.2 | 84% |

| Al₂O₃ | 150 | 2.1 | 72% |

The CaO/MgAl₂O₄ system achieved a 95% furfural conversion at 373 K and 100 psi, outperforming homogeneous analogs due to enhanced surface basicity and reduced leaching. However, catalyst deactivation occurred within 5–6 hours due to 2-furoic acid formation via the Cannizzaro reaction:

Continuous Flow vs. Batch Reactors

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Productivity | 0.8 g/L·h | 4.2 g/L·h |

| Catalyst Lifetime | Single-use | 4 cycles (regenerable) |

| Energy Consumption | High | Moderate |

Flow systems minimized thermal gradients and improved mass transfer, enabling 5× higher productivity than batch methods.

Industrial Production and Scalability

Process Economics

| Cost Factor | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Cost | $12/kg | $45/kg (reusable) |

| Waste Generation | High (aqueous base) | Low (no solvent) |

| Capital Investment | Low | Moderate |

Heterogeneous systems, though costlier upfront, reduced waste treatment expenses by 40% in pilot-scale trials.

Challenges and Mitigation Strategies

-

Cannizzaro Reaction : Competing disproportionation of furfural was suppressed by maintaining acetone:furfural ratios >10:1 and using water-free solvents.

-

Catalyst Regeneration : Calcination at 600°C restored CaO/MgAl₂O₄ activity by removing adsorbed acids.

Physicochemical Properties and Characterization

| Property | Value | Method |

|---|---|---|

| Melting Point | 33°C – 38°C | DSC |

| Boiling Point | 112°C – 115°C (10 mmHg) | Distillation |

| Solubility in DMSO | 73.4 mM | UV-Vis Spectroscopy |

| Flash Point | 103°C | Pensky-Martens Closed Cup |

Structural confirmation via NMR and IR revealed characteristic peaks for the furan ring (δ 7.4–6.3 ppm) and α,β-unsaturated ketone (C=O stretch at 1675 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

4-(2-Furanyl)-3-buten-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furans with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-(2-Furanyl)-3-buten-2-one serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its furan ring structure allows for diverse chemical reactions, enhancing its utility in synthetic organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Aldol Condensation | Reaction with other carbonyl compounds | Various furan derivatives |

| Hydrogenation | Reduction to alcohols or hydrocarbons | 2-(2-oxopropyl)cyclopenta-1-one |

| Hydrodeoxygenation (HDO) | Removal of oxygen to produce fuels | Jet-fuel products |

Biological Activities

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound may exhibit significant biological activities, including antimicrobial and anticancer effects. Studies have focused on the compound's interaction with specific molecular targets, potentially leading to new therapeutic agents.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of FAc showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug development .

Fuel Production

Biofuels and Renewable Energy

this compound is recognized as an important intermediate in biofuel production from biomass. Its formation through the aldol condensation reaction of biomass-derived furfural and acetone positions it as a key component in sustainable energy solutions.

Table 2: Biofuel Production Pathways

| Process | Description | Key Catalysts |

|---|---|---|

| Hydrodeoxygenation (HDO) | Converts FAc into liquid fuels through hydrogenation | Rhenium-based catalysts |

| Aqueous Phase Hydrogenation | Utilizes water as a solvent for improved reaction efficiency | Supported metallic catalysts |

Industrial Applications

Fine Chemicals and Flavoring Agents

In industry, this compound is employed in the production of fine chemicals and serves as a flavoring agent due to its pleasant aroma reminiscent of cinnamon and balsam. Its detection in various food products suggests its role as a potential biomarker for food consumption .

Catalytic Applications

Development of Catalysts

Recent research has focused on developing novel catalysts for enhancing the efficiency of reactions involving this compound. Bifunctional metal-loaded polymer-silica composite catalysts have shown promise in hydrodeoxygenation processes, allowing for tunable product compositions based on catalyst design .

Table 3: Catalyst Performance

| Catalyst Type | Reaction Efficiency (%) | Product Composition |

|---|---|---|

| Metal-loaded PSC | Up to 85% | Varies based on metal loading |

| Rhenium-based Catalysts | Fourfold higher activity compared to rhenium oxide | Enhanced hydrogenation rates |

Mechanism of Action

The mechanism of action of 4-(2-Furanyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is due to the presence of the electron-deficient butenone moiety, which makes it susceptible to nucleophilic attack. Additionally, the furan ring can undergo electrophilic substitution reactions, further contributing to its chemical versatility.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 136.15 g/mol

- Boiling Point : 229°C (decomposes)

- Solubility: Insoluble in water; soluble in ethanol, ether, and chloroform

- Aroma Profile : Spicy-woody, sweet, vanilla-like

Comparison with Structurally Similar Compounds

4-(2-Furanyl)-2-butanone (CAS 699-17-2)

- Structure : Differs in the position of the ketone group (C2 instead of C3).

- Properties :

- Applications: Primarily used in synthetic intermediates; lacks the pronounced aroma profile of furfural acetone .

1-(2-Furanyl)ethanone (CAS 1192-62-7)

- Structure : Simpler furan-derived ketone without the α,β-unsaturation.

- Properties: Molecular Weight: 110.11 g/mol Boiling Point: 175°C Aroma: Less complex (roasted, nutty notes) compared to furfural acetone .

- Reactivity : Lacks the conjugated system, making it less reactive in Diels-Alder or hydrogenation reactions .

4-Methoxy-3-buten-2-one

α-Ionone and β-Ionone

- Structures: Cyclic terpenoids with a trimethylcyclohexenyl group instead of furan. α-Ionone: 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one β-Ionone: 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one .

- Properties: Molecular Weight: 192.30 g/mol (α-ionone) Aroma: Floral (violet-like) vs. furfural acetone’s woody notes . Toxicity: Higher LD₅₀ (1.4–1.5 g/kg in rats) compared to furfural acetone (321 mg/kg in rats) .

Comparative Analysis of Key Features

Physical and Chemical Properties

Biological Activity

4-(2-Furanyl)-3-buten-2-one, also known as furfural-acetone or FAc, is an organic compound belonging to the class of heteroaromatic compounds. It has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and food science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- IUPAC Name : (3Z)-4-(furan-2-yl)but-3-en-2-one

- Molecular Formula : C8H8O2

- CAS Number : 623-15-4

- Average Molecular Weight : 136.15 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products .

Antitumor Activity

Several studies have investigated the antitumor effects of this compound. In vitro experiments revealed that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

- Reactive Oxygen Species (ROS) Scavenging : The compound neutralizes ROS, thereby reducing oxidative damage to cells.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : Research suggests that it can modulate pathways such as NF-kB and MAPK, which are critical for inflammation and cancer progression .

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of several compounds, including this compound. The results indicated that it had a higher radical scavenging activity than some common antioxidants like ascorbic acid .

Evaluation of Antimicrobial Effects

In a laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional preservatives, indicating its potential as a natural alternative .

Data Summary

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 229°C (dec.) | |

| Density | 1.049 g/cm³ (at 25°C) | |

| Solubility | Soluble in ethanol, ether |

Basic: What toxicological data are available for this compound?

Answer:

Acute toxicity studies in animal models report:

- Rat LD₅₀: 321 mg/kg (unspecified route) .

- Mouse LD₅₀: 216 mg/kg (unspecified route) .

- Rabbit LD₅₀: 158 mg/kg (unspecified route) .

Methodological Note:

- Use OECD Guideline 423 (acute oral toxicity) for new studies.

- Compare in vivo results with in vitro cytotoxicity assays (e.g., HepG2 cell lines) to resolve interspecies variability.

Basic: How should researchers handle discrepancies in reported physical properties (e.g., boiling point)?

Answer:

Discrepancies (e.g., boiling point reported as 227.19°C vs. 229°C ) may arise from measurement conditions (pressure, purity). To address:

Replicate measurements using calibrated equipment under controlled conditions.

Cross-validate with differential scanning calorimetry (DSC) for phase transitions.

Report uncertainties (e.g., ±0.5°C) in publications.

Advanced: How can catalytic hydrogenation of this compound be optimized for fuel production?

Answer:

Recent studies suggest using (La-)NiCu catalysts supported on acidic carriers (e.g., SiO₂-Al₂O₃) to enhance hydrodeoxygenation (HDO) efficiency . Key variables:

- Temperature: 200–300°C for optimal C=O bond cleavage.

- Pressure: 20–50 bar H₂ to minimize coke formation.

- Support Acidity: Moderate acidity improves deoxygenation without excessive cracking.

Experimental Design Tip:

- Use response surface methodology (RSM) to model interactions between temperature, pressure, and catalyst loading.

Advanced: What computational approaches are suitable for studying reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT): Models reaction pathways (e.g., HDO mechanisms) by calculating activation energies for intermediates .

- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., ethanol vs. water) .

Validation:

- Compare computed thermochemical data (e.g., enthalpy changes) with experimental calorimetry results .

Advanced: How can degradation products of this compound be identified under oxidative conditions?

Answer:

- LC-QTOF-MS: Detects and identifies low-concentration degradation products (e.g., furan dicarboxylic acids) via high-resolution mass matching .

- Stability Studies: Conduct accelerated aging tests (40°C, 75% RH) and monitor degradation kinetics using UV-Vis spectroscopy (λ_max = 280 nm) .

Advanced: What strategies resolve contradictions in toxicity data across studies?

Answer:

- Dose-Response Analysis: Re-evaluate LD₅₀ values using standardized protocols (e.g., OECD guidelines) to ensure reproducibility .

- Route-Specific Studies: Compare oral, dermal, and inhalation toxicity to clarify exposure risks.

Advanced: How does stereochemistry influence the compound’s reactivity in Diels-Alder reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.